2-Anilino-3-chloro-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-3-chloronaphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWCIDRTACZSAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148793 |

Source

|

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-16-0 |

Source

|

| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Anilino-3-chloro-1,4-naphthoquinone

This guide provides a comprehensive overview of the synthesis and characterization of 2-anilino-3-chloro-1,4-naphthoquinone, a molecule of significant interest in medicinal chemistry. Naphthoquinones are a class of organic compounds widely found in nature and have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The introduction of an anilino group at the 2-position and a chloro group at the 3-position of the 1,4-naphthoquinone scaffold can significantly modulate its biological efficacy.[3][6] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization data to support further investigation and application of this compound.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and aniline.[7][8] This reaction is a cornerstone for creating a library of N-arylamino-naphthoquinone derivatives.[7]

Reaction Mechanism and Rationale

The core of this synthesis lies in the reactivity of the 2,3-dichloro-1,4-naphthoquinone starting material. The two chlorine atoms are excellent leaving groups, and the electron-withdrawing nature of the carbonyl groups on the naphthoquinone ring makes the C2 and C3 positions highly susceptible to nucleophilic attack. Aniline, a primary aromatic amine, acts as the nucleophile, attacking one of the chloro-substituted carbons. The reaction proceeds via an addition-elimination mechanism, resulting in the substitution of one chlorine atom with the anilino group.

The choice of solvent and reaction conditions can influence the reaction rate and yield. While the reaction can proceed without a catalyst, the use of a mild base or a Lewis acid catalyst can facilitate the process.[9] For this guide, a straightforward, catalyst-free approach in an aqueous medium is presented, which is both effective and environmentally benign.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 2,3-dichloro-1,4-naphthoquinone and aniline.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Aniline

-

Deionized water

-

Ethanol (for recrystallization)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for eluent)

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Büchner funnel and filter flask

-

Glassware for chromatography

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a 50 mL round-bottom flask, add 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone to 10 mL of deionized water.[8]

-

Addition of Aniline: To the stirring suspension, add 0.5 mmol of aniline.[8]

-

Reaction: Keep the mixture under constant stirring at room temperature for 20 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solid product is collected by vacuum filtration through a Büchner funnel. The precipitate is then washed thoroughly with water to remove any unreacted starting materials and water-soluble byproducts.[8]

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.[8] The fractions containing the desired product are collected and combined.

-

Final Product: The solvent is removed from the purified fractions using a rotary evaporator to yield this compound as a solid. The product should be dried under vacuum. For further purification, recrystallization from a suitable solvent like ethanol can be performed.

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [10] |

| Molecular Weight | 283.71 g/mol | [10] |

| Appearance | Burgundy solid | [8] |

| Melting Point | 214-216 °C | [8] |

| IUPAC Name | 2-anilino-3-chloronaphthalene-1,4-dione | [10] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for the aromatic protons of the naphthoquinone and anilino rings, as well as a characteristic signal for the N-H proton.[8]

-

¹³C NMR (Carbon-13 NMR): This analysis identifies the different carbon environments in the molecule. The spectrum will show characteristic peaks for the carbonyl carbons, the aromatic carbons of both rings, and the carbons bonded to chlorine and nitrogen. The carbonyl carbons (C=O) typically appear in the downfield region of the spectrum, around 175–185 ppm.[6]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands:

-

N-H Stretching: A peak in the region of 3200–3400 cm⁻¹ corresponds to the N-H stretching vibration.[6]

-

C=O Stretching: Strong absorption bands between 1660–1680 cm⁻¹ are indicative of the carbonyl (C=O) groups of the quinone ring.[6]

-

C=C Stretching: Aromatic C=C stretching vibrations are typically observed in the 1560-1640 cm⁻¹ range.[8]

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight.[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

4. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent like methanol or acetonitrile will show characteristic absorption bands in the ultraviolet and visible regions, which are attributed to π → π* and n → π* transitions of the conjugated system.[11]

Caption: Workflow for the characterization of this compound.

Part 3: Biological Significance and Future Directions

This compound and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

-

Anticancer Activity: Many naphthoquinone derivatives exhibit significant cytotoxicity against various cancer cell lines.[12][13][14][15] Their mechanism of action often involves the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key signaling pathways.[6][12]

-

Antimicrobial Activity: These compounds have also shown potent activity against a spectrum of bacteria and fungi.[16][17][18][19] The presence of the anilino and chloro substituents can enhance their antimicrobial efficacy.

-

Other Biological Activities: Research has also explored their potential as antiviral, anti-inflammatory, and antiparasitic agents.[2][4][5]

The synthetic route described in this guide provides a robust platform for the generation of a diverse library of this compound analogs. Future research should focus on structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of these compounds. Further investigation into their mechanisms of action will be crucial for their translation into clinical applications.

References

-

Ryu, C. K. (1988). Synthesis of Anticoagulant 2-Chloro-3-(N-Arylamino)-1, 4-Naphthoquinones. Yakhak Hoeji, 32(4), 245-250. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14161, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-anilino-1,4-naphthoquinone derivatives under different experimental conditions. Retrieved from [Link]

-

Krutsch, F. A., et al. (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Molecules, 26(15), 4487. Available at: [Link]

-

Sarawadekar, R. G., et al. (2017). Synthesis and vibrational study of 2-amino, 3-chloro 1,4- naphthoquinone by DFT. International Journal of ChemTech Research, 10(15), 239-246. Available at: [Link]

-

Reddy, B. V. S., et al. (2021). BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone. Organic & Biomolecular Chemistry, 19(30), 6673-6682. Available at: [Link]

-

de Oliveira, M. F., et al. (2016). Cytotoxicity, Hemolysis and in Vivo Acute Toxicity of 2-hydroy-3-anilino-1,4-naphthoquinone Derivatives. Toxicology Reports, 3, 743-749. Available at: [Link]

-

da Silva, G. B., et al. (2020). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society, 31(2), 250-263. Available at: [Link]

-

ResearchGate. (2017). 2,3-Disubstituted-1,4-naphthoquinones containing an arylamine with trifluoromethyl group: Synthesis, biological evaluation, and computational study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]

-

de Oliveira, M. F., et al. (2016). Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives. Toxicology Reports, 3, 743-749. Available at: [Link]

-

Farmacia Journal. (2015). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF NEW 2-MERCAPTO-3-SUBSTITUTED-1,4- NAPHTHOQUINONES (I). Retrieved from [Link]

-

MDPI. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study. Retrieved from [Link]

-

MDPI. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]

-

Innovative Biosystems and Bioengineering. (2024). Antimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivatives. Retrieved from [Link]

-

MDPI. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Retrieved from [Link]

-

ACS Omega. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Retrieved from [Link]

-

PubMed. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13891, 2-Chloro-1,4-naphthoquinone. Retrieved from [Link]

-

ScienceOpen. (n.d.). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Naphthalenedione, 2-amino-3-chloro-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Anticoagulant 2-Chloro-3-(N-Arylamino)-1, 4-Naphthoquinones [yakhak.org]

- 8. scielo.br [scielo.br]

- 9. BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. This compound | C16H10ClNO2 | CID 14161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. farmaciajournal.com [farmaciajournal.com]

- 18. Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivativesantimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivatives | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

An In-depth Technical Guide to 2-Anilino-3-chloro-1,4-naphthoquinone: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the Naphthoquinone Scaffold

The 1,4-naphthoquinone core is a privileged structural motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] These activities, which include antitumor, antifungal, antimicrobial, and antiparasitic properties, are often attributed to the redox properties of the quinone ring.[1][3][4] The strategic functionalization of the naphthoquinone scaffold allows for the fine-tuning of its physicochemical properties and biological interactions. This guide focuses on a particularly promising synthetic derivative, 2-Anilino-3-chloro-1,4-naphthoquinone, exploring its fundamental physical and chemical characteristics, synthesis, and its emerging role in the landscape of drug development, particularly as an anticancer agent.

Molecular Structure and Physicochemical Properties

This compound is a synthetic compound characterized by the fusion of a 1,4-naphthoquinone core with an aniline moiety at the C2 position and a chlorine atom at the C3 position.[5] This substitution pattern significantly influences the molecule's electronic and steric properties, which in turn dictate its reactivity and biological activity.

Core Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | 2-anilino-3-chloronaphthalene-1,4-dione | PubChem[5] |

| CAS Number | 1090-16-0 | PubChem[5] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | PubChem[5] |

| Molecular Weight | 283.71 g/mol | PubChem[5] |

| Appearance | Burgundy solid | SciSpace[6] |

| Melting Point | 214-216 °C | SciSpace[6] |

Synthesis and Structural Elucidation

The primary synthetic route to this compound and its derivatives involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with aniline or its substituted analogues.[2][6] This reaction is typically carried out in a suitable solvent, and various conditions, including the use of catalysts, can be employed to optimize the yield.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[6][7]

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Aniline

-

Water

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL round-bottom flask, suspend 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in 10 mL of water.

-

Add 0.5 mmol of aniline to the suspension.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion, collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent.

-

The final product, this compound, is obtained as a burgundy solid with a reported yield of approximately 85%.[6][7]

Causality Behind Experimental Choices:

-

The use of water as a solvent provides a green and cost-effective medium for the reaction.

-

Stirring at room temperature for an extended period allows for the nucleophilic substitution to proceed to completion without the need for heating, which could lead to side reactions.

-

Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the desired product from any unreacted starting materials or byproducts.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. A notable feature is the N-H stretching vibration observed around 3232 cm⁻¹. The carbonyl (C=O) stretching vibrations appear in the region of 1674 cm⁻¹, and C=C stretching vibrations are seen at approximately 1634 cm⁻¹ and 1561 cm⁻¹.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the anilino and naphthoquinone protons. The N-H proton typically appears as a singlet around δ 7.68 ppm. The aromatic protons of the anilino group resonate in the range of δ 7.08-7.35 ppm, while the protons of the naphthoquinone ring are observed between δ 7.70-8.19 ppm.[6][7]

-

Crystal Structure

X-ray diffraction studies of derivatives of this compound reveal that the phenyl and naphthoquinone rings are not coplanar.[7] For instance, the crystal structure of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone shows an orthorhombic crystal system.[7] This non-planar conformation is a key structural feature that can influence its interaction with biological targets. The Cambridge Crystallographic Data Centre (CCDC) contains crystal structure data for this compound, with CCDC number 131843.[5]

Electrochemical Properties

The biological activity of naphthoquinones is intrinsically linked to their redox properties.[2][8] The electrochemical behavior of this compound and its derivatives can be investigated using techniques like cyclic voltammetry. These studies provide insights into the electron transfer processes that these molecules can undergo, which is crucial for understanding their mechanism of action, particularly in biological systems where they can participate in redox cycling and generate reactive oxygen species (ROS).[8][9]

Biological Activity and Therapeutic Potential

Substituted anilino-naphthoquinones have garnered significant attention for their potential as therapeutic agents, with a particular focus on their anticancer properties.[2] The introduction of an amino group to the 1,4-naphthoquinone structure has been shown to enhance its biological activity.[3]

Anticancer Activity: A Focus on EGFR Inhibition

Recent research has identified this compound and its analogues as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] EGFR is a key protein involved in cell signaling pathways that regulate cell growth and proliferation, and its overactivity is a hallmark of many cancers.[10] By inhibiting EGFR, these compounds can disrupt cancer cell signaling and induce cell death.

Studies have shown that certain anilino-1,4-naphthoquinone derivatives exhibit potent cytotoxic activities against various cancer cell lines, including those of cholangiocarcinoma, hepatocellular carcinoma, lung carcinoma, and breast cancer, with IC₅₀ values in the micromolar range.[10][11] The presence of the anilino and chloro substituents on the naphthoquinone core is crucial for this inhibitory activity.

Caption: EGFR signaling inhibition by this compound.

Future Perspectives in Drug Development

The promising in vitro anticancer activity of this compound and its derivatives warrants further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the anilino and naphthoquinone moieties to optimize potency and selectivity.

-

In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds to determine their drug-likeness.

-

Mechanism of Action Studies: Further elucidating the precise molecular interactions with EGFR and exploring other potential biological targets.

The development of novel therapeutic agents is a critical unmet need in oncology. The unique structural features and potent biological activity of this compound position it as a valuable scaffold for the design and development of next-generation anticancer drugs.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 2-anilino-1,4-naphthoquinone derivatives under different experimental conditions.

- PubChem. (n.d.). 2-Chloro-3-(4-hydroxyanilino)-1,4-naphthoquinone. National Center for Biotechnology Information.

- Sarawadekar, R. G., et al. (2017). Synthesis and vibrational study of 2-amino, 3-chloro 1,4-naphthoquinone by DFT. International Journal of ChemTech Research, 10(15), 239-246.

- National Institutes of Health. (n.d.). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.

- SciSpace. (2022). Article.

- ResearchGate. (2023). The crystal structure of 2-anilino-1,4-naphthoquinone, C10H11NO2.

- National Institutes of Health. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling.

- ACS Omega. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling.

- SciELO. (n.d.). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino).

- MDPI. (n.d.). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-3-chloro-1,4-naphthoquinone.

- National Institutes of Health. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy.

- SciELO. (n.d.). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW.

- MDPI. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives.

- Semantic Scholar. (1985). The fungicidal activity of substituted 1,4‐naphthoquinones. Part III: Amino, anilino and acylamino derivatives.

- ACS Publications. (2025). Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone.

- ResearchGate. (n.d.). Naphthoquinones' biological activities and toxicological effects.

- Royal Society of Chemistry. (n.d.). BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone.

- MDPI. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties.

- SIELC Technologies. (2018). 2-Amino-3-chloro-1,4-naphthoquinone.

- Scilit. (2001). Electrochemical aspects of the reduction of biologically active 2-hydroxy-3-alkyl-1,4-naphthoquinones.

- ResearchGate. (2025). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.co [scielo.org.co]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H10ClNO2 | CID 14161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scielo.br [scielo.br]

- 8. Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

2-Anilino-3-chloro-1,4-naphthoquinone: A Technical Guide on its Discovery, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 2-anilino-3-chloro-1,4-naphthoquinone, a synthetic aminonaphthoquinone derivative of significant interest in medicinal chemistry. The narrative traces the compound's origins from its chemical precursor, the fungicide 2,3-dichloro-1,4-naphthoquinone (Dichlone), detailing its synthesis, chemical properties, and the evolution of its scientific exploration. A significant focus is placed on its biological activity, particularly its emergence as a potent anti-cancer agent. The guide elucidates its primary mechanism of action as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers in the field.

Historical Context: The Genesis from a Fungicide

The story of this compound does not begin with its own discovery, but with that of its direct synthetic precursor, 2,3-dichloro-1,4-naphthoquinone , commercially known as Dichlone .[1][2] First developed in the 1940s, Dichlone emerged as a potent fungicide used for agricultural and textile applications.[1][3][4] It was employed to control fungal pathogens on fruits and vegetables and to combat algal blooms.[1][2]

Dichlone's utility stems from its reactive structure; it possesses four electrophilic sites, making it a versatile precursor for organic synthesis.[5] The two chlorine atoms on the quinone ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity paved the way for the synthesis of a vast library of 1,4-naphthoquinone derivatives, including the subject of this guide. The transition from studying Dichlone as a broad-spectrum biocide to investigating its derivatives as specific, targeted therapeutic agents marks a significant evolution in the application of naphthoquinone chemistry.

The synthesis of this compound is a direct result of exploring these nucleophilic substitution reactions on the Dichlone scaffold.[5][6] By reacting Dichlone with aniline, one of the chloro groups is displaced to form a more complex, nitrogen-containing derivative, opening a new chapter of biological investigation.

Synthesis and Chemical Characterization

The primary route for synthesizing this compound is through the nucleophilic aromatic substitution of 2,3-dichloro-1,4-naphthoquinone (Dichlone) with aniline or its substituted analogues.[6] This reaction is mechanistically straightforward and can be performed under relatively mild conditions.

Causality of the Synthetic Route

The choice of 2,3-dichloro-1,4-naphthoquinone as the starting material is strategic. The electron-withdrawing nature of the two carbonyl groups and the two chloro atoms makes the C2 and C3 positions of the naphthoquinone ring highly electron-deficient and thus susceptible to attack by nucleophiles like the amino group of aniline. The reaction typically proceeds via a monosubstitution, where one chlorine atom is replaced by the anilino group. Driving the reaction to disubstitution is possible but requires more forcing conditions. The use of a base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

General Experimental Protocol

The following protocol is a generalized procedure based on methodologies reported in the literature.[6]

Materials:

-

2,3-dichloro-1,4-naphthoquinone (Dichlone)

-

Aniline (or substituted aniline)

-

Ethanol or a similar polar solvent

-

Water

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Nucleophile Addition: Add 1.0 to 1.1 equivalents of aniline to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from several hours to overnight.[6]

-

Precipitation & Filtration: Upon completion, the product often precipitates from the reaction mixture. If not, the product can be precipitated by adding water.

-

Isolation: The solid product is collected by vacuum filtration and washed with water, followed by a cold non-polar solvent (like hexane) to remove unreacted starting material.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical & Spectral Data

The resulting compound, this compound (C₁₆H₁₀ClNO₂), is typically a colored solid. Its identity and purity are confirmed using standard analytical techniques.

| Property | Data |

| Molecular Weight | 283.71 g/mol |

| Appearance | Colored solid (e.g., yellow, burgundy) |

| Infrared (IR) ν_max_ | ~3220 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch) |

| ¹H NMR (CDCl₃) | δ ~7.7 (m, Ar-H), δ ~8.2 (m, Ar-H), δ ~7.6 (s, N-H) |

Note: Spectral data are approximate and can vary based on the specific derivative and solvent used. Data is aggregated from typical values for this class of compounds.[6]

Biological Activity and Mechanism of Action

While the parent compound Dichlone acts as a general-purpose fungicide, the addition of the anilino group dramatically shifts the biological profile of the molecule. Research has pivoted towards its potential as a highly specific anti-cancer agent.[7]

Primary Activity: Anticancer Properties

Numerous studies have demonstrated that 2-anilino-1,4-naphthoquinone derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines, including lung, liver, breast, and prostate cancer.[8][9] The structure's therapeutic potential is underscored by findings that certain derivatives are significantly more potent than established chemotherapy drugs.

Core Mechanism: Inhibition of EGFR Signaling

A primary mechanism for the anticancer activity of 2-anilino-1,4-naphthoquinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10] EGFR is a cell-surface receptor that, upon activation by its ligands, triggers intracellular signaling cascades (such as the MAPK/ERK and PI3K/Akt pathways) that are crucial for cell proliferation, survival, and differentiation.[11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

2-Anilino-1,4-naphthoquinones act as EGFR tyrosine kinase inhibitors (TKIs). They are believed to compete with ATP for binding to the kinase domain of the receptor.[9] By occupying the ATP-binding pocket, the compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. This blockade leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[10]

Remarkably, specific derivatives of anilino-1,4-naphthoquinone have shown inhibitory concentrations (IC₅₀) in the nanomolar range, with some being more potent than the FDA-approved EGFR inhibitor, erlotinib.[8][12]

EGFR Inhibition Signaling Pathway

Caption: Inhibition of the EGFR signaling cascade by this compound.

Other Potential Mechanisms

While EGFR inhibition is a key mechanism, other activities typical of quinone-based compounds may also contribute to their cytotoxicity:

-

Redox Cycling and ROS Generation: Quinones can undergo redox cycling, accepting electrons from cellular reductases to form semiquinone radicals. These radicals can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions. Excessive ROS leads to oxidative stress, damaging DNA, proteins, and lipids, ultimately triggering cell death.[6]

-

DNA Methylation Inhibition: The precursor, Dichlone, has been identified as a potent inhibitor of DNA methyltransferases (DNMTs).[13] It is plausible that some derivatives retain this ability, which would represent an epigenetic mechanism of action.

Applications and Future Directions

The potent and specific biological activity of this compound and its analogs positions them as highly promising lead compounds in drug discovery, particularly in oncology.

Current and Potential Applications:

-

Lead Compound for Cancer Therapy: Its role as a potent EGFR inhibitor makes it an attractive scaffold for developing new treatments for non-small cell lung cancer, pancreatic cancer, and other malignancies where EGFR signaling is a key driver.[8][11]

-

Tool Compound in Chemical Biology: The compound can be used as a research tool to probe the function of EGFR and related signaling pathways in various cellular contexts.

-

Antimicrobial/Antifungal Research: Given its lineage from Dichlone, exploring the antimicrobial spectrum of these more complex derivatives remains a valid area of investigation.[7]

Future Research:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider array of derivatives will help elucidate the key structural features required for optimal potency and selectivity, guiding the design of next-generation inhibitors.

-

In Vivo Efficacy and Toxicology: Promising compounds must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of these compounds with other established anticancer drugs could lead to more effective treatment regimens that can overcome drug resistance.

Conclusion

This compound represents a fascinating journey of chemical discovery, from a general-purpose agricultural fungicide to a highly specific and potent anticancer agent. Its history is a testament to the power of synthetic chemistry to modify a molecule's function profoundly. The clear and potent mechanism of action, centered on the inhibition of the critical EGFR signaling pathway, establishes this compound and its derivatives as a promising scaffold for the development of novel therapeutics. Continued research into its synthesis, biological activity, and in vivo performance is highly warranted and holds the potential to deliver new tools for researchers and, ultimately, new hope for patients.

References

-

Mahalapbutr, P., Prachayasittikul, V., Rungrotmongkol, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17881–17893. Available from: [Link]

-

Mahalapbutr, P., Prachayasittikul, V., Rungrotmongkol, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. Available from: [Link]

-

Prachayasittikul, V., Rungrotmongkol, T., Prachayasittikul, S., Ruchirawat, S., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ResearchGate. Available from: [Link]

-

Mahalapbutr, P., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. Available from: [Link]

-

Mahalapbutr, P., et al. (2023). Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Navarrete-Vázquez, G., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules. Available from: [Link]

-

(2022). A Short History of Fungicides. ResearchGate. Available from: [Link]

-

Mahalapbutr, P., et al. (2023). Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies. Taylor & Francis Online. Available from: [Link]

-

A. A., A. G., & A. A. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmaceuticals. Available from: [Link]

-

da Silva, A. R., et al. (2020). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society. Available from: [Link]

-

Merck Index. Dichlone. Available from: [Link]

-

(2022). Synthesis of 2-anilino-1,4-naphthoquinone derivatives under different experimental conditions. ResearchGate. Available from: [Link]

-

(2021). synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review. ResearchGate. Available from: [Link]

-

Wikipedia. Dichlone. Available from: [Link]

-

University of Hertfordshire. Dichlone (Ref: USR 604). AERU. Available from: [Link]

Sources

- 1. Dichlone - Wikipedia [en.wikipedia.org]

- 2. Dichlone (Ref: USR 604) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Dichlone [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sapphire Bioscience [sapphirebioscience.com]

Spectroscopic Characterization of 2-Anilino-3-chloro-1,4-naphthoquinone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-anilino-3-chloro-1,4-naphthoquinone, a key intermediate in the synthesis of various biologically active compounds.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. The causal relationships behind the observed spectral features are explained, providing a framework for the structural elucidation and quality control of this important molecular scaffold. Detailed experimental protocols for the synthesis and spectroscopic analysis are also presented, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

The 1,4-naphthoquinone core is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties.[1] The title compound, this compound (IUPAC Name: 2-anilino-3-chloronaphthalene-1,4-dione[3]), serves as a versatile precursor for the synthesis of novel derivatives with enhanced therapeutic potential. Its chemical reactivity, governed by the electron-withdrawing nature of the quinone ring and the presence of the anilino and chloro substituents, allows for a diverse range of chemical modifications.

A thorough understanding of the spectroscopic properties of this compound is paramount for confirming its identity, assessing its purity, and understanding its electronic and structural characteristics. This guide provides a detailed examination of its characteristic spectral fingerprints.

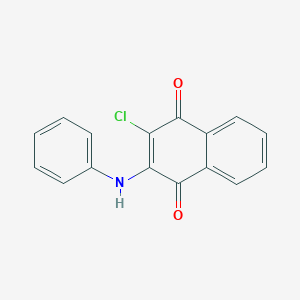

Molecular Structure and Numbering

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the naphthoquinone core and the anilino substituent. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.19 | dd | 8.0, 1.0 | 1H | H-8 |

| 8.12 | dd | 7.5, 1.0 | 1H | H-5 |

| 7.77 | td | 9.0, 1.0 | 1H | H-7 |

| 7.70 | td | 7.5, 1.5 | 1H | H-6 |

| 7.68 | s | - | 1H | N-H |

| 7.35 | dd | 7.5, 2.5 | 2H | H-3'/H-5' |

| 7.22 | t | 7.5 | 1H | H-4' |

| 7.08 | d | 7.5 | 2H | H-2'/H-6' |

Interpretation:

-

Naphthoquinone Protons (H-5, H-6, H-7, H-8): The four protons on the benzo-fused ring of the naphthoquinone moiety appear in the downfield region (δ 7.70-8.19 ppm). This significant deshielding is due to the anisotropic effect of the carbonyl groups and the aromatic ring system. The observed splitting patterns (doublet of doublets and triplet of doublets) are consistent with ortho and meta couplings within this ABCD spin system.

-

Anilino Protons (H-2'/H-6', H-3'/H-5', H-4'): The protons of the anilino ring resonate between δ 7.08 and 7.35 ppm. The protons ortho to the amino group (H-2'/H-6') appear as a doublet, while the meta protons (H-3'/H-5') exhibit a doublet of doublets, and the para proton (H-4') appears as a triplet.

-

Amine Proton (N-H): A broad singlet at approximately δ 7.68 ppm is characteristic of the N-H proton.[1] The chemical shift of this proton can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| 175-185 | C=O (C-1, C-4) |

| ~145 | C-2 |

| ~140 | C-1' |

| ~135 | C-4a, C-8a |

| ~134 | C-7 |

| ~133 | C-6 |

| ~129 | C-3'/C-5' |

| ~127 | C-5, C-8 |

| ~125 | C-4' |

| ~120 | C-2'/C-6' |

| ~115 | C-3 |

Interpretation:

-

Carbonyl Carbons (C-1, C-4): The two carbonyl carbons are expected to resonate in the most downfield region of the spectrum, typically between δ 175 and 185 ppm, which is characteristic for quinone systems.[1]

-

Quaternary Carbons (C-2, C-3, C-4a, C-8a, C-1'): The carbons bearing substituents or located at the ring junctions will appear as quaternary signals. The chemical shifts are influenced by the electronegativity of the attached groups (Cl, N) and their position within the conjugated system.

-

Aromatic Carbons: The remaining aromatic carbons of both the naphthoquinone and anilino rings will appear in the typical aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the N-H, C=O, C=C, and C-Cl functional groups.

Table 3: Key IR Absorption Bands for this compound. [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3232 | Medium, Sharp | N-H stretching |

| 1674 | Strong | C=O stretching (quinone) |

| 1634 | Strong | C=O stretching (quinone) |

| 1561 | Strong | C=C stretching (aromatic) |

| ~750 | Strong | C-Cl stretching |

Interpretation:

-

N-H Stretching: The sharp absorption band at 3232 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[1]

-

C=O Stretching: The two strong absorption bands at 1674 cm⁻¹ and 1634 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the two carbonyl groups in the 1,4-naphthoquinone ring.[1] Their position reflects the conjugated nature of the quinone system.

-

C=C Stretching: The strong absorption at 1561 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings.[1]

-

C-Cl Stretching: A strong band in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Mass Spectrometry Data for this compound. [3]

| m/z | Interpretation |

| 283 | [M]⁺, Molecular ion |

| 248 | [M-Cl]⁺ |

| 77 | [C₆H₅]⁺, Phenyl cation |

Interpretation of Fragmentation:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 283, which corresponds to the molecular weight of this compound (C₁₆H₁₀ClNO₂).[3] The fragmentation pattern is consistent with the proposed structure. The loss of a chlorine radical from the molecular ion results in the significant fragment at m/z 248. The base peak at m/z 77 is characteristic of a phenyl group, arising from the cleavage of the C-N bond of the anilino substituent.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from the literature and involves the nucleophilic substitution of a chlorine atom in 2,3-dichloro-1,4-naphthoquinone with aniline.[1]

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Aniline

-

Ethanol

-

Stir plate and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in ethanol in a round-bottom flask.

-

Add an equimolar amount of aniline to the solution.

-

Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from ethanol.

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Anilino-3-chloro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilino-3-chloro-1,4-naphthoquinone is a synthetic organic compound belonging to the class of naphthoquinones, a group of compounds widely recognized for their diverse biological activities. Naphthoquinones are prevalent in nature and have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The introduction of an anilino and a chloro substituent at the 2 and 3 positions of the 1,4-naphthoquinone scaffold, respectively, significantly influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. This, in turn, can modulate its biological activity, making a detailed understanding of its three-dimensional structure crucial for rational drug design and development.

This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing its molecular geometry, intermolecular interactions, and crystal packing. Furthermore, it outlines a robust experimental protocol for its synthesis and crystallization, supported by spectroscopic characterization data. The insights provided herein are intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, crystallography, and drug discovery.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a reliable method for its preparation and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from the general method for the synthesis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives.[1]

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Aniline

-

Ethanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in ethanol.

-

To this solution, add 1.0 equivalent of aniline.

-

The reaction mixture is then refluxed for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a solid.

Experimental Protocol: Crystallization

Single crystals of this compound suitable for X-ray crystallographic analysis can be obtained by slow evaporation from an appropriate solvent system.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent, such as a mixture of ethanol and chloroform, at a slightly elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

The solution is then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Over a period of several days to a week, single crystals of the compound should form.

-

The crystals are then carefully isolated and dried for subsequent analysis.

Sources

Biological activity of novel 2-Anilino-3-chloro-1,4-naphthoquinone derivatives

An In-Depth Technical Guide to the Biological Activity of Novel 2-Anilino-3-chloro-1,4-naphthoquinone Derivatives

Introduction: The Privileged 1,4-Naphthoquinone Scaffold

The 1,4-naphthoquinone core is a remarkable and privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds.[1][2] These molecules, characterized by a naphthalene ring system with two carbonyl groups at the C1 and C4 positions, are renowned for their vibrant colors and, more importantly, their extensive range of pharmacological effects.[3][4] The inherent redox properties of the quinone system allow these compounds to participate in critical biological processes, often through mechanisms involving the generation of reactive oxygen species (ROS) or interaction with key cellular enzymes.[5][6] This has led to their investigation and application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][6]

Among the vast library of synthetic derivatives, the 2-anilino-3-chloro-1,4-naphthoquinones have emerged as a particularly potent class. The strategic introduction of a substituted aniline ring at the C2 position and a chlorine atom at the C3 position significantly modulates the molecule's electronic properties, lipophilicity, and steric profile.[2][7] This fine-tuning enhances their interaction with biological targets, leading to improved efficacy and, in some cases, novel mechanisms of action. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.

Part 1: Synthesis and Characterization

The primary synthetic route to this compound derivatives is a nucleophilic substitution reaction. This typically involves reacting 2,3-dichloro-1,4-naphthoquinone with a series of substituted anilines.[8] The reaction leverages the electron-deficient nature of the C2 and C3 positions on the naphthoquinone ring, making them susceptible to attack by the nucleophilic amino group of the aniline.

The general synthetic scheme is as follows:

Caption: General workflow for the synthesis of this compound derivatives.

Exemplary Experimental Protocol: Synthesis of 2-(4-methylanilino)-3-chloro-1,4-naphthoquinone

This protocol describes a common method for synthesizing a representative compound from this class.

-

Reactant Preparation: In a round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) in absolute ethanol (20 mL).[8]

-

Addition of Nucleophile: To this solution, add 4-methylaniline (p-toluidine) (1.0 mmol).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by Thin-Layer Chromatography (TLC).[9]

-

Work-up and Isolation: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide/ethanol mixture) to yield the pure crystalline product.[9]

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[8] Key IR signals include N-H and C=O absorptions around 3200–3400 cm⁻¹ and 1660–1680 cm⁻¹, respectively.[8]

Part 2: Potent Anticancer Activity

A primary focus of research on this class of compounds has been their significant anticancer potential, evaluated against a wide array of human cancer cell lines.[8][10]

Mechanisms of Cytotoxicity

The anticancer effects of this compound derivatives are multifactorial, involving the disruption of several critical cellular pathways.

-

EGFR Signaling Pathway Inhibition: A key mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in many cancers.[1] Certain derivatives have shown potent EGFR tyrosine kinase inhibitory activity, in some cases exceeding that of the established drug erlotinib.[1] By blocking this pathway, the compounds prevent downstream signaling that promotes cancer cell proliferation, survival, and metastasis.[8]

-

Generation of Reactive Oxygen Species (ROS): The redox-cycling capability of the naphthoquinone core is a central feature of its cytotoxicity.[5][11] The compounds can undergo bioreduction to form semiquinone radicals, which then react with molecular oxygen to produce superoxide anions and other ROS. This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[11][12]

-

Induction of Autophagy and Apoptosis: Studies have shown that these derivatives can induce programmed cell death. For instance, some compounds trigger autophagy, a cellular process of self-degradation, in lung cancer (A549) cells.[13] Others induce apoptosis, as evidenced by DNA damage and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[11]

Caption: Key anticancer mechanisms of this compound derivatives.

Structure-Activity Relationship (SAR) and Cytotoxicity Data

The anticancer potency is highly dependent on the nature and position of substituents on the aniline ring.

-

Electronic Effects: The presence of electron-donating groups (e.g., -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline ring significantly influences activity. For EGFR inhibition, derivatives with a methyl (-CH₃) or nitro (-NO₂) group at the 4-position of the aniline ring showed exceptionally high potency.[1]

-

Halogen Substitution: Replacing the chloro group at C3 with a bromo group has been shown to enhance cytotoxic effects in some cases, suggesting that the nature of the halogen is a critical determinant of activity.[8]

| Derivative Substituent (on aniline) | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 4-Methyl | MOLT-3 (Leukemia) | 0.88 | [8] |

| 4-Nitro | MOLT-3 (Leukemia) | 0.96 | [8] |

| 4-Hydroxy | HepG2 (Liver) | 7.97 | [8] |

| 4-Fluoro | A549 (Lung) | 19.07 | [8] |

| 3-Nitro | MOLT-3 (Leukemia) | 1.13 | [8] |

| Unsubstituted Amide | A549 (Lung) | 6.15 | [13] |

IC₅₀ values represent the concentration required to inhibit the growth of 50% of cancer cells.

Part 3: Broad-Spectrum Antimicrobial Activity

In an era of growing antimicrobial resistance, this compound derivatives have demonstrated promising activity against a range of pathogenic microbes.

Antimicrobial Mechanisms

The antimicrobial action is generally attributed to the compound's ability to induce oxidative stress and disrupt essential cellular functions in microbes.

-

ROS Generation: Similar to their anticancer effects, these compounds generate ROS within microbial cells, leading to widespread damage and cell death.[12]

-

Membrane Disruption: The lipophilic nature of the naphthoquinone scaffold allows it to intercalate into the bacterial cell membrane, disrupting its integrity and function.

-

Enzyme Inhibition: These derivatives can inhibit essential microbial enzymes, such as those involved in respiration or nutrient metabolism, leading to growth inhibition and cell death.

Spectrum of Activity and SAR

These compounds have shown notable efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium luteum.[4][9] Activity against Gram-negative bacteria and fungi has also been reported, though often at higher concentrations.[9][12]

The structure-activity relationship reveals that the type of substituent is crucial. For example, derivatives incorporating triazole-thione moieties have shown selective activity against S. aureus and M. luteum while being inactive against E. coli and fungal strains like Aspergillus niger.[9]

| Compound Type | Target Microorganism | Activity (MIC μg/mL) | Reference |

| Thiazol-2-ylamino | Staphylococcus aureus | Active | [4] |

| Triazole-thione | Staphylococcus aureus | Active | [9] |

| Triazole-thione | Mycobacterium luteum | Active | [9] |

| Various Amino | Staphylococcus aureus | 30 - 70 | [12] |

| Various Amino | Pseudomonas aeruginosa | 70 - 150 | [12] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Part 4: Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, these derivatives have been investigated for other therapeutic applications.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin production, and its inhibition is a target for treating hyperpigmentation disorders. Several this compound derivatives have been identified as potent mushroom tyrosinase inhibitors, with some showing greater efficacy than the standard inhibitor, kojic acid.[14] Molecular docking studies suggest these compounds interact directly with the copper ions in the enzyme's active site.[14]

-

Antiparasitic Activity: Derivatives of this scaffold have been evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. The compounds are believed to target trypanothione reductase (TR), an enzyme essential for the parasite's survival and absent in humans, making it an attractive drug target.[15]

Part 5: In Silico Modeling and Mechanistic Insight

Computational studies are integral to understanding how these molecules function at a molecular level.

-

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein. Docking studies have been crucial in visualizing how this compound derivatives fit into the active sites of EGFR, tyrosinase, and trypanothione reductase, providing a rationale for their inhibitory activity.[14][15]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of the ligand-protein complex over time. For tyrosinase inhibitors, these simulations confirmed that the most potent compounds formed highly stable and compact complexes with the enzyme, corroborating the in vitro experimental results.[14]

Conclusion and Future Prospects

The this compound scaffold represents a highly versatile and pharmacologically potent platform for drug discovery. The synthetic accessibility of these compounds, coupled with their significant biological activities, makes them exceptional candidates for further development. Their multifactorial mechanisms of action, particularly the dual capacity to inhibit key signaling pathways like EGFR and induce oxidative stress, position them as promising leads for anticancer therapeutics, potentially overcoming resistance to single-target agents. Furthermore, their efficacy against clinically relevant bacteria and other targets like tyrosinase and parasitic enzymes broadens their therapeutic potential.

Future research should focus on optimizing the lead compounds to enhance their selectivity and reduce potential off-target toxicity. This includes further exploration of the structure-activity relationships, particularly concerning the substituents on the aniline ring and the halogen at the C3 position. Advanced preclinical evaluations, including in vivo animal models, are the necessary next steps to translate the profound in vitro potential of these derivatives into clinically viable therapeutic agents for treating cancer and infectious diseases.

References

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Mahalapbutr, P., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. Retrieved January 13, 2026, from [Link]

-

Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[3][8][9]-Triazole-3-thione Substitution. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Reyes-Pérez, E., et al. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. MDPI. Retrieved January 13, 2026, from [Link]

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

-

Wellington, K.W., et al. (n.d.). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents. (2019). NIH. Retrieved January 13, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF NEW 2-MERCAPTO-3-SUBSTITUTED-1,4- NAPHTHOQUINONES (I). (n.d.). Farmacia Journal. Retrieved January 13, 2026, from [Link]

-

Wang, Y., et al. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. NIH. Retrieved January 13, 2026, from [Link]

-

Salas, C.O., et al. (2022). New Amino Naphthoquinone Derivatives as Anti-Trypanosoma cruzi Agents Targeting Trypanothione Reductase. MDPI. Retrieved January 13, 2026, from [Link]

-

Anticancer Activity of 2-Amino-substituted-1,4-naphthoquinone Derivatives in Ovarian Cancer Cells. (2017). Kyung Hee University. Retrieved January 13, 2026, from [Link]

Sources

- 1. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells | MDPI [mdpi.com]

- 12. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Deep Dive into the Formation of 2-Anilino-3-chloro-1,4-naphthoquinone: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Anilino-Naphthoquinone Scaffold

The 1,4-naphthoquinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] The introduction of an anilino substituent at the 2-position, particularly in conjunction with a halogen at the 3-position, can significantly modulate these biological effects.[4] 2-Anilino-3-chloro-1,4-naphthoquinone is a key intermediate and a valuable scaffold for the development of novel therapeutic agents.[4] Its synthesis, typically achieved through the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline, proceeds via a nucleophilic aromatic substitution mechanism. Understanding the intricacies of this reaction is paramount for optimizing reaction conditions, maximizing yields, and minimizing byproduct formation. This guide provides an in-depth exploration of the reaction mechanism, practical experimental protocols, and key considerations for the successful synthesis of this important compound.

The Reaction Mechanism: A Stepwise Exploration

The formation of this compound from 2,3-dichloro-1,4-naphthoquinone and aniline is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two carbonyl groups and the two chlorine atoms makes the quinone ring highly electrophilic and susceptible to attack by nucleophiles.[5] The reaction can be dissected into the following key steps:

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline molecule at one of the electron-deficient vinylic carbons (C2 or C3) of the 2,3-dichloro-1,4-naphthoquinone ring. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative oxygen atoms of the carbonyl groups and the aromatic ring.

Step 2: Restoration of Aromaticity and Elimination of the Leaving Group

The aromaticity of the naphthoquinone ring is restored through the elimination of a chloride ion from the tetrahedral intermediate. The lone pair of electrons on the negatively charged oxygen atom pushes back into the ring, reforming the carbonyl group and expelling the chloride ion.

Step 3: Proton Transfer

The final step involves a proton transfer from the positively charged nitrogen atom to a base present in the reaction medium (which can be another molecule of aniline or the solvent) to yield the final, neutral product, this compound, and a protonated base.

Below is a visual representation of the proposed reaction mechanism:

A simplified representation of the reaction mechanism. Note: Actual images of molecules should be used for a more accurate depiction.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

-

2,3-dichloro-1,4-naphthoquinone

-

Aniline

-

Ethanol (or other suitable solvent like water)[1]

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent (e.g., ethanol or water).[1][6]

-

Addition of Nucleophile: To the stirred solution, add 1.0 equivalent of aniline dropwise at room temperature.[7] A color change in the reaction mixture is often observed upon addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).[1] The reaction is typically complete within 6-20 hours.[1][7] The disappearance of the starting material (2,3-dichloro-1,4-naphthoquinone) and the appearance of a new, more polar spot corresponding to the product indicates the progression of the reaction.

-

Workup and Isolation: Upon completion of the reaction, filter the reaction mixture to remove any precipitated product or inorganic salts.[1][7] If the product has precipitated, wash it with cold solvent. If the product is in the filtrate, concentrate the solution under reduced pressure to obtain the crude product.[7]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[1]

-

Characterization: Characterize the purified product by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR to confirm its identity and purity.[6] The expected IR spectra will show characteristic N-H and C=O absorptions around 3200–3400 cm-1 and 1660–1680 cm-1, respectively.[6]

Trustworthiness and Self-Validation:

-